2-[(3-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-[(3-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides containing electron-withdrawing substituents. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, and solvents like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(3-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-[(3-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-[(3-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various cellular pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-aryl-5H-[1,3,4]-thiadiazolo[2,3-b]quinazolin-5-ones: These compounds share a similar core structure but differ in the substituents attached to the aromatic ring.
1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxylates: These compounds also contain the thiadiazole ring but are fused with a pyrimidine ring instead of a quinazoline ring.
Uniqueness
2-[(3-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific substitution pattern and the presence of the quinazoline ring.
Properties
Molecular Formula |
C17H13N3O2S |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H13N3O2S/c1-11-5-4-6-12(9-11)22-10-15-19-20-16(21)13-7-2-3-8-14(13)18-17(20)23-15/h2-9H,10H2,1H3 |
InChI Key |
CZDSKOCBTVXMOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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